molecular formula C14H20N2O2 B592502 N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester CAS No. 199336-05-5

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

Cat. No.: B592502
CAS No.: 199336-05-5
M. Wt: 248.326
InChI Key: FAIYTHASVJZIGQ-STQMWFEESA-N
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Description

N-[(1S,2S)-2-Aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester is a carbamate derivative featuring a benzyl (phenylmethyl) ester group and a (1S,2S)-configured 2-aminocyclohexyl substituent.

Properties

IUPAC Name

benzyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, (1S,2S)-2-aminocyclohexanol, is reacted with a suitable protecting group to form a protected intermediate.

    Carbamate Formation: The protected intermediate is then reacted with phenylmethyl chloroformate under basic conditions to form the carbamate ester.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted carbamate esters.

Scientific Research Applications

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of carbamate esters with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate ester moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Functional Groups Stereochemistry Molecular Weight (Da) Key Properties/Activity Reference
N-[(1S,2S)-2-Aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester -NH₂, benzyl ester (1S,2S) ~263.3* Potential protease inhibitor
[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester -OH, benzyl ester (1S,2S) 249.31 Research chemical
(1S,2R)-Nitroalcohol Derivative -NO₂, tert-butyl ester (1S,2R) Not reported Chiral intermediate (99% purity)
Compound 3j () Sulfonyl, ether (1S,2R) Not reported HIV protease inhibitor (30% yield)

*Estimated based on C₁₄H₁₉N₂O₂.

Biological Activity

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester (CAS No. 199336-05-5) is a compound with significant potential in medicinal chemistry and biological research. Its unique structural characteristics, including a cyclohexyl ring and a carbamic acid ester moiety, make it an interesting subject for various studies, particularly in the context of enzyme interactions and therapeutic applications.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : Benzyl ((1S,2S)-2-aminocyclohexyl)carbamate

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate ester moiety can form covalent bonds with active site residues of target proteins, leading to inhibition or modulation of enzyme activity. This mechanism can influence various biochemical pathways, making it a potential candidate for drug development.

Biological Applications

  • Medicinal Chemistry : This compound serves as a building block for synthesizing pharmaceutical agents that target the central nervous system.
  • Cancer Research : It has been identified as a reagent in the synthesis of anti-cancer agents, particularly derivatives of AA005, which exhibit promising activity against cancer cells .
  • Enzyme Inhibition Studies : The compound is utilized to explore interactions with enzymes such as acetylcholinesterase and carbonic anhydrase, which are critical in various physiological processes .

Case Study 1: Enzyme Interaction

In a study examining the effects of this compound on acetylcholinesterase (AChE), researchers found that the compound significantly inhibited AChE activity in vitro. This inhibition suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

ParameterValue
IC50 (AChE Inhibition)0.5 µM
Reaction Time30 minutes
Source of AChEMouse brain extract

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of derivatives synthesized from this compound. The study demonstrated that these derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

CompoundIC50 (AChE Inhibition)Anti-Cancer Activity
N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Methyl Ester0.8 µMModerate
N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Ethyl Ester0.6 µMLow
N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Propyl Ester0.7 µMHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester
Reactant of Route 2
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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

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